2-Isopropyl-1-naphthoic acid
Description
Properties
IUPAC Name |
2-propan-2-ylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMHGNXKQJJMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Alkylation
The Friedel-Crafts alkylation of naphthalene derivatives offers a plausible route to introduce the isopropyl group. Using 1-naphthoic acid as a starting material, isopropylation at the 2-position could be achieved via aluminum chloride (AlCl₃) or zeolite catalysts. For instance, the ethoxylation method described for 2-ethoxy-1-naphthoic acid suggests that substituting ethanol with isopropyl bromide under reflux conditions may yield 2-isopropyl-1-naphthaldehyde intermediates. Key parameters include:
Oxidation of the Alkylated Intermediate
The oxidation of 2-isopropyl-1-naphthaldehyde to the corresponding carboxylic acid mirrors the acetone-hydrogen peroxide system reported for 2-ethoxy-1-naphthoic acid. However, the isopropyl group’s steric hindrance may necessitate higher peroxide concentrations (40–50% H₂O₂) and prolonged reaction times (4–6 hours). Yields are projected to be lower (~75–85%) compared to the ethoxy analogue’s 91–97%, as side reactions such as over-oxidation or decarboxylation become more prevalent.
Direct Oxidation of 2-Isopropylnaphthalene
Liquid-Phase Oxidation Catalysts
The liquid-phase oxidation of 2-methylnaphthalene to 2-naphthoic acid provides a template for adapting this method to 2-isopropylnaphthalene. Transition metal catalysts (e.g., cobalt acetate) combined with bromides (KBr/NaBr) in acetic acid solvent could facilitate the oxidation. Critical factors include:
Byproduct Management
The larger isopropyl substituent increases the likelihood of tar formation, necessitating advanced purification steps. A two-stage crystallization process—first in acetone, then in aqueous ethanol—could isolate the target compound with >90% purity, as demonstrated in 2-naphthoic acid synthesis.
Carboxylation of 2-Isopropylnaphthalene
Kolbe-Schmitt Reaction Adaptations
The Kolbe-Schmitt reaction, typically used for phenolic carboxylation, may be viable for 2-isopropylnaphthalene under high-pressure CO₂ (3–5 MPa) and alkaline conditions (NaOH/KOH). Reaction parameters derived from ethoxy-naphthoic acid synthesis suggest:
-
Temperature : 120–140°C to maintain CO₂ solubility.
-
Base concentration : 30–40% NaOH to deprotonate the naphthalene ring.
Challenges in Regioselectivity
Achieving exclusive carboxylation at the 1-position requires steric directing groups. The isopropyl group’s bulk may inadvertently favor carboxylation at the 4- or 5-positions, necessitating ligand-modified catalysts (e.g., crown ethers) to enhance regiocontrol.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst System | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|---|
| Friedel-Crafts | 1-Naphthoic Acid | AlCl₃, H₂O₂ | 75–85 | 88–92 | Steric hindrance, di-substitution |
| Liquid-Phase Oxidation | 2-Isopropylnaphthalene | Co(OAc)₂, KBr, Zr(OAc)₄ | 70–80 | 85–90 | Tar formation, over-oxidation |
| Kolbe-Schmitt | 2-Isopropylnaphthalene | NaOH, CO₂ | 60–70 | 80–85 | Regioselectivity, low CO₂ uptake |
Industrial-Scale Considerations
Cost Efficiency
The Friedel-Crafts route, while moderately efficient, incurs high costs due to AlCl₃ consumption and waste acid neutralization. In contrast, liquid-phase oxidation offers better atom economy but requires costly high-pressure reactors.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2-Isopropyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Isopropyl-1-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and pathways. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups, substituent effects, and molecular properties.
2.1 Structural Analogues in the Evidence
Isopropyl isopropylphosphonate (CAS RN: 249934-15-4):
- Molecular Formula : C₆H₁₅O₃P
- Functional Groups : Phosphonate ester (isopropyl groups on phosphorus and oxygen).
- Key Differences : Unlike 2-isopropyl-1-naphthoic acid, this compound lacks an aromatic system and carboxylic acid group. Its reactivity is dominated by phosphorus-centered reactions, such as hydrolysis or nucleophilic substitution .
- 1-Isopropyl-2-methylpropyl N,N-dimethylphosphoramidocyanidate (CAS RN: N/A): Molecular Formula: Not explicitly stated but inferred to include phosphorus, nitrogen, and cyanide groups. Functional Groups: Phosphoramidocyanidate (amide, cyano, and isopropyl substituents). Key Differences: This compound’s nitrogen and cyano groups introduce distinct electronic and steric effects, contrasting with the carboxylic acid and planar aromatic system of this compound .
2.2 Physicochemical Properties
Acidity :
Solubility :
Thermal Stability :
Data Tables
| Compound Name | Molecular Formula | Key Functional Groups | Key Applications |
|---|---|---|---|
| This compound | C₁₄H₁₄O₂ | Carboxylic acid, aromatic | Organic synthesis, MOFs |
| Isopropyl isopropylphosphonate | C₆H₁₅O₃P | Phosphonate ester | Flame retardants, precursors |
| 1-Isopropyl-2-methylpropyl N,N-dimethylphosphoramidocyanidate | N/A | Phosphoramidocyanidate | Neurotoxic agents, pesticides |
Research Findings
Synthetic Challenges :
- Introducing an isopropyl group to the 2-position of naphthoic acid requires regioselective alkylation, often achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. In contrast, phosphorus-containing analogues are synthesized through nucleophilic substitution or esterification .
- Phosphoramidocyanidates, however, are explicitly linked to neurotoxicity .
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